molecular formula C10H8INO3 B1381403 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid CAS No. 1263206-35-4

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B1381403
CAS No.: 1263206-35-4
M. Wt: 317.08 g/mol
InChI Key: UISUJTUUQZJGOB-UHFFFAOYSA-N
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Description

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C10H8INO3.

Preparation Methods

The synthesis of 3-Iodo-6-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis. This method uses optically active cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid and methanol to produce the desired indole derivative . The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions, particularly nucleophilic substitution, where the iodine atom is replaced by other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions using boron reagents.

Scientific Research Applications

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anti-HIV-1 activities.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3-Iodo-6-methoxy-1H-indole-2-carboxylic acid can be compared with other similar indole derivatives, such as:

    5-Methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid: Known for its anti-inflammatory activity.

    9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: Exhibits significant biological activity.

    Azepinoindole: Another indole derivative synthesized through Fischer indole synthesis.

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-iodo-6-methoxy-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO3/c1-15-5-2-3-6-7(4-5)12-9(8(6)11)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISUJTUUQZJGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid
Reactant of Route 2
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid
Reactant of Route 3
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid
Reactant of Route 4
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid
Reactant of Route 5
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid
Reactant of Route 6
3-Iodo-6-methoxy-1H-indole-2-carboxylic acid

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